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Compound of Interest

Compound Name: Fmoc-methylalanine-d3

CAS No.: 1216885-36-7

Cat. No.: B563883 Get Quote

Abstract
The strategic incorporation of Fmoc-

-(

-methyl)-L-alanine represents a high-impact modification in modern peptide therapeutics. By
combining the conformational constraints of

-methylation with the metabolic resilience of deuterium labeling, this residue addresses two
critical failure modes in drug discovery: proteolytic degradation and oxidative

-demethylation. This guide provides a rigorous technical framework for the structural analysis,
mechanistic utilization, and solid-phase synthesis (SPPS) integration of this specialized amino
acid derivative.

Part 1: Structural Architecture & Physicochemical
Profile
Molecular Definition
Fmoc-

-(

-methyl)-L-alanine is a derivative of L-alanine where the
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-amino group is modified with a trideuteromethyl group (

) and protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group.

Chemical Formula:

[1]

Molecular Weight: ~328.38 g/mol (vs. 325.36 g/mol for non-deuterated analog)

Key Feature: The

-methyl group renders the peptide bond susceptible to cis/trans isomerization, while the
deuterium isotopes introduce a Kinetic Isotope Effect (KIE) without altering the steric profile.

Physicochemical Comparison
The substitution of Hydrogen (

) with Deuterium (

or

) creates subtle but profound changes in the bond energetics, critical for metabolic stability.
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Property

Fmoc-

-Me-Ala-OH
(Protium)

Fmoc-

-(

-Me)-Ala-OH
(Deuterium)

Impact

C-X Bond Length 1.09 Å (C-H) 1.09 Å (C-D)

Negligible steric

difference; receptor

binding remains

unchanged.

Zero-Point Energy Higher Lower

C-D bond is shorter

and stronger; harder

to break.

Lipophilicity High
High (slightly lower

)

Improves membrane

permeability.

NMR Signature ~2.9 ppm (singlet, 3H)

Silent in

-NMR

Useful as a spectral

probe or to simplify

crowded spectra.

Part 2: The Deuterium Advantage (Mechanistic
Insight)
The Kinetic Isotope Effect (KIE)
The primary utility of the

-methyl group is to block oxidative

-demethylation mediated by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).

The rate-limiting step in

-demethylation is the abstraction of a hydrogen atom from the methyl group. Because the
Carbon-Deuterium bond is stronger than the Carbon-Hydrogen bond (primary KIE

), the reaction velocity is significantly reduced. This extends the in vivo half-life (
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) of the peptide therapeutic.

Conformational Control
Like its non-deuterated counterpart, the

-methyl group eliminates the hydrogen bond donor capability of the amide backbone. This
forces the peptide into specific conformations (often favoring

-turns) and improves oral bioavailability by reducing the energy penalty of desolvation during
membrane transit.

Visualization: Metabolic Blockade Mechanism
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Figure 1: Mechanism of Deuterium-mediated metabolic stabilization. The higher activation

energy required to cleave the C-D bond retards CYP450 processing.

Part 3: Solid-Phase Peptide Synthesis (SPPS)
Integration
Synthesizing peptides with

-methylated residues is notoriously difficult due to steric hindrance. The methyl group obstructs
the approach of the incoming activated amino acid.

The "Difficult Coupling" Protocol
Standard HBTU/DIEA protocols often fail, leading to deletion sequences. The following protocol

utilizes HATU/HOAt, the gold standard for sterically hindered couplings.

Reagents Required:
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Resin: Chlorotrityl or Rink Amide (low loading, <0.4 mmol/g recommended to reduce

aggregation).

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate).

Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Crucial for suppressing racemization.

Base: DIPEA (Diisopropylethylamine).[2]

Step-by-Step Workflow:
Coupling OF Fmoc-

-(

-Me)-Ala-OH (The Easy Part):

This residue couples relatively well to a primary amine on the resin.

Conditions: 3 eq. Amino Acid, 2.9 eq. HATU, 6 eq. DIPEA in DMF.

Time: 45–60 minutes.

Coupling ONTO Fmoc-

-(

-Me)-Ala-OH (The Hard Part):

Challenge: The secondary amine of the deprotected

-methyl group is sterically crowded and less nucleophilic.

Activation: Pre-activate the incoming Fmoc-Amino Acid with HATU/HOAt/DIPEA for 1

minute before adding to the resin.

Stoichiometry: Increase to 4–5 equivalents.

Double Coupling: Mandatory. Perform the coupling reaction twice (2 x 2 hours).
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Solvent: Use a mixture of DMF/DMSO (9:1) to disrupt secondary structure aggregation.

Deprotection Monitoring:

Warning: The standard Kaiser (Ninhydrin) test does not work for secondary amines (it will

not turn blue).

Solution: Use the Chloranil Test or Bromophenol Blue test. A positive result (presence of

secondary amine) is indicated by a blue/green color for Chloranil.

SPPS Workflow Diagram

Resin-Peptide-NH2

Coupling Fmoc-N(d3)Me-Ala-OH
(HATU/DIPEA, 1h)

Fmoc Deprotection
(20% Piperidine/DMF)

QC: Chloranil Test
(Verify Secondary Amine)

Coupling NEXT Amino Acid
(Steric Hindrance Alert!)

Positive (Blue)

Elongated Peptide

CRITICAL PROTOCOL:
4 eq. AA / 4 eq. HATU / 4 eq. HOAt

Double Coupling (2 x 2h)
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Figure 2: Optimized SPPS cycle for incorporating and extending from N-methylated residues.

Part 4: Analytical Validation (QC)
Mass Spectrometry (LC-MS)
The most definitive confirmation of successful incorporation is the mass shift.

Expected Shift: The peptide mass will increase by +3 Da relative to the non-deuterated

standard.

Note: Ensure the isotopic envelope calculation accounts for the natural abundance of

, as the

peak can overlap with natural isotopes in large peptides.

NMR Spectroscopy
-NMR: The characteristic

-methyl singlet (usually around 2.8–3.1 ppm) will be absent (silent) due to the deuterium
substitution. This "disappearing signal" confirms the presence of the

-methyl group.

-NMR: The

-methyl carbon will appear as a septet (due to coupling with 3 deuterium atoms, spin 1) with
a weak intensity due to the lack of NOE enhancement and splitting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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